molecular formula C16H23ClN2O2 B2836072 3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide CAS No. 1798464-67-1

3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide

Cat. No. B2836072
CAS RN: 1798464-67-1
M. Wt: 310.82
InChI Key: OKNIKKQKRDTHMZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide, also known as CMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMCA belongs to the class of azepane carboxamides and has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of similar compounds often involves exploring novel synthetic routes, understanding the chemical properties, and identifying potential applications based on the compound's structure. For example, studies on azepane derivatives and related compounds have reported the synthesis of new families of compounds, characterizing them through various techniques such as NMR, IR spectroscopy, and crystallography to understand their structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009); (Belhocine et al., 2011).

Antiviral Activity

Compounds with structural similarities to the specified chemical have been investigated for their antiviral activities. Research in this area focuses on synthesizing derivatives and evaluating their efficacy against various viral strains, providing a foundation for the development of new antiviral drugs (Demchenko et al., 2019).

Material Science and Catalysis

Some studies explore the applications of similar compounds in material science and catalysis, such as the development of ionic liquids, polymers with specific functional groups, and catalytic agents. These applications are based on the unique properties of the compounds, such as their solubility, thermal stability, and reactivity (Forsyth et al., 2011); (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

Fluorescence Studies

Research on the fluorescence quenching of similar compounds provides insights into their physicochemical properties and potential applications in sensing and molecular probes. These studies often focus on understanding the interactions between the compounds and various quenchers in different solvents, contributing to the development of fluorescence-based analytical methods (Patil et al., 2013).

properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-21-11-9-18-16(20)19-10-3-2-4-14(12-19)13-5-7-15(17)8-6-13/h5-8,14H,2-4,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNIKKQKRDTHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide

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